molecular formula C12H24O3 B100449 4-Hydroxydodecanoic acid CAS No. 16899-07-3

4-Hydroxydodecanoic acid

Cat. No. B100449
CAS RN: 16899-07-3
M. Wt: 216.32 g/mol
InChI Key: UZNDHCZORMBARB-UHFFFAOYSA-N
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Description

4-Hydroxydodecanoic acid (4-HDDA) is a fatty acid that belongs to the family of medium-chain fatty acids. It is a colorless, odorless, and viscous liquid that is used in various scientific research applications. This acid is synthesized through different methods and has been found to have various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 4-Hydroxydodecanoic acid is not fully understood. It has been found to inhibit the growth of bacteria by disrupting their cell membranes and inhibiting their metabolic processes. It has also been found to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting the expression of anti-apoptotic proteins.

Biochemical And Physiological Effects

4-Hydroxydodecanoic acid has been found to have various biochemical and physiological effects. It has been found to increase the level of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. It has also been found to increase the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in macrophages. Additionally, 4-Hydroxydodecanoic acid has been found to increase the expression of peroxisome proliferator-activated receptor-alpha (PPAR-alpha), which plays a role in lipid metabolism.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-Hydroxydodecanoic acid in lab experiments is its low toxicity. It has been found to have low toxicity in animal studies, making it a potential candidate for further research. Additionally, 4-Hydroxydodecanoic acid is relatively easy to synthesize and can be produced using renewable resources. However, one of the limitations of using 4-Hydroxydodecanoic acid in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are many future directions for the research of 4-Hydroxydodecanoic acid. One potential direction is the development of antimicrobial agents using 4-Hydroxydodecanoic acid. Another potential direction is the development of anticancer drugs using 4-Hydroxydodecanoic acid. Additionally, further research can be done on the use of 4-Hydroxydodecanoic acid in the production of biodegradable polymers and as a potential biofuel. Further studies can also be done to understand the mechanism of action of 4-Hydroxydodecanoic acid and its potential applications in different fields.
Conclusion:
In conclusion, 4-Hydroxydodecanoic acid is a fatty acid that has various scientific research applications. It can be synthesized through different methods and has been found to have antibacterial, antifungal, antiviral, and anticancer properties. Additionally, it has been studied for its use in the production of biodegradable polymers and as a potential biofuel. Further research can be done to understand the mechanism of action of 4-Hydroxydodecanoic acid and its potential applications in different fields.

Scientific Research Applications

4-Hydroxydodecanoic acid has been extensively studied for its various scientific research applications. It has been found to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of antimicrobial agents. It has also been found to have anticancer properties, making it a potential candidate for the development of anticancer drugs. Additionally, 4-Hydroxydodecanoic acid has been studied for its use in the production of biodegradable polymers and as a potential biofuel.

properties

CAS RN

16899-07-3

Product Name

4-Hydroxydodecanoic acid

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

4-hydroxydodecanoic acid

InChI

InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-11(13)9-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)

InChI Key

UZNDHCZORMBARB-UHFFFAOYSA-N

SMILES

CCCCCCCCC(CCC(=O)O)O

Canonical SMILES

CCCCCCCCC(CCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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